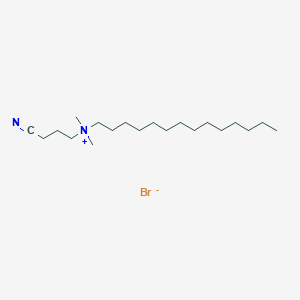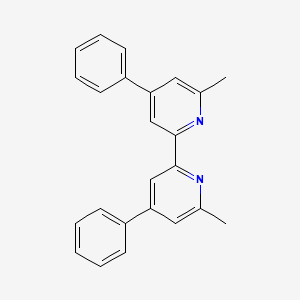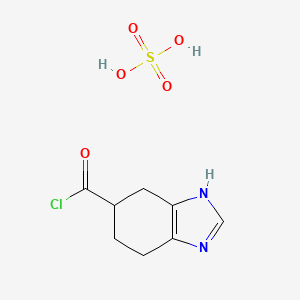![molecular formula C20H18NOP B14274592 N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 154675-28-2](/img/structure/B14274592.png)
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes a phosphinic amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
化学反応の分析
Types of Reactions
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-[(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide: Similar in structure but contains a nitro group, which alters its reactivity and applications.
N-(Diphenylphosphinyl-α-(p-tosyl)benzyl amine:
Uniqueness
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a phosphinic amide group and a 4-methylphenyl group. This unique structure provides it with distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
154675-28-2 |
|---|---|
分子式 |
C20H18NOP |
分子量 |
319.3 g/mol |
IUPAC名 |
N-diphenylphosphoryl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18NOP/c1-17-12-14-18(15-13-17)16-21-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChIキー |
TWDWLWZNOGJZTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)




![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
